molecular formula C12H14O2 B1330594 Ethyl Indane-5-carboxylate CAS No. 105640-11-7

Ethyl Indane-5-carboxylate

Cat. No. B1330594
M. Wt: 190.24 g/mol
InChI Key: MISHXOQPTHQOTJ-UHFFFAOYSA-N
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Description

Ethyl indane-5-carboxylate is a derivative of indene, which is a fundamental structure in organic chemistry. Indenes are known for their utility in various synthetic applications due to their stable benzocyclic framework. The ethyl ester group at the 5-position of the indane ring suggests potential reactivity typical of carboxylate esters, such as participation in esterification and hydrolysis reactions.

Synthesis Analysis

The synthesis of indene derivatives, which are closely related to ethyl indane-5-carboxylate, can be achieved through Lewis acid-promoted reactions. For instance, the reaction of arylallenes with ethenetricarboxylates in the presence of SnCl4 leads to the formation of indene derivatives via a conjugate addition/Friedel-Crafts cyclization reaction . This method demonstrates the potential for constructing the indane skeleton, which is central to ethyl indane-5-carboxylate.

Molecular Structure Analysis

The molecular structure of ethyl indane-5-carboxylate would be characterized by the indane core with a carboxylate ester at the 5-position. While the specific structure of ethyl indane-5-carboxylate is not detailed in the provided papers, the crystal structure of a related compound, triethyl 2-(5-nitro-2H-indazol-2-yl)propane-1,2,3-tricarboxylate, shows that the indazole unit is almost planar and the carboxylate groups are nearly perpendicular to the fused-ring system . This suggests that in ethyl indane-5-carboxylate, the ester group may also adopt a conformation that is influenced by the indane core.

Chemical Reactions Analysis

The chemical reactivity of ethyl indane-5-carboxylate would involve the ester functional group. Acid-catalyzed isomerization of a related compound, ethyl 5-hydroxy-7a-methyl-1-oxo-2,6,7,7a-tetrahydro-1H-indene-4-carboxylate, resulted in the formation of cis and trans isomers, demonstrating the susceptibility of such compounds to acid-catalyzed transformations . This reactivity could be extrapolated to ethyl indane-5-carboxylate, where similar isomerization or other acid-catalyzed reactions might occur.

Physical and Chemical Properties Analysis

Scientific Research Applications

  • Organic Synthesis Applications :

    • Ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, a potent attractant for the Mediterranean fruit fly, was synthesized using a process that includes asymmetric Diels–Alder reaction, iodolactonization, and stereoselective reduction (Raw & Jang, 2000).
    • A study explored the use of microwave irradiation on reactions of 5-arylfuran-2-carboxaldehydes with active methylene compounds, including ethyl 1,3-dioxo-indane-2-carboxylate, highlighting the benefits of microwave irradiation in shortening reaction time and increasing yields (Rábarová et al., 2004).
  • Pharmaceutical Research :

    • The crystal structure of triethyl 2-(5-nitro-2H-indazol-2-yl)propane-1,2,3-tricarboxylate, a compound that could be useful in drug design, was studied to understand its molecular configuration and potential pharmaceutical applications (Boulhaoua et al., 2015).
  • Materials Science :

    • Ethyl 5-acyl-4-pyrone-2-carboxylates, used in synthesizing 6-aryl-, 6-alkyl-, and 5-acylcomanic acids, were developed using a simple and efficient method, which could have implications for materials synthesis (Obydennov et al., 2016).
  • Chemical Studies and Applications :

    • Research on the enantioselective synthesis of ceralure B1, a compound similar to Ethyl Indane-5-carboxylate, showcased its use as an insect attractant, particularly for agricultural pest management (Raw & Jang, 2000).
    • Studies involving the reaction of small-size cycloalkane rings with RuO4, such as the oxidative scission of ethyl 2,2-dimethoxycyclopropane-1-carboxylates, contribute to a broader understanding of chemical reactions in synthetic organic chemistry (Graziano et al., 1996).

Safety And Hazards

Ethyl Indane-5-carboxylate has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

ethyl 2,3-dihydro-1H-indene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-14-12(13)11-7-6-9-4-3-5-10(9)8-11/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISHXOQPTHQOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701273314
Record name Ethyl 2,3-dihydro-1H-indene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Indane-5-carboxylate

CAS RN

105640-11-7
Record name Ethyl 2,3-dihydro-1H-indene-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105640-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,3-dihydro-1H-indene-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Gopakumar - 1966 - lib.unipune.ac.in
It was reported some years ago by stock and Himoe^ that the ortho» para distritxition of isomers in chloriaation of toluene was remarkably dependent on the solvent used. They found …
Number of citations: 0 lib.unipune.ac.in

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